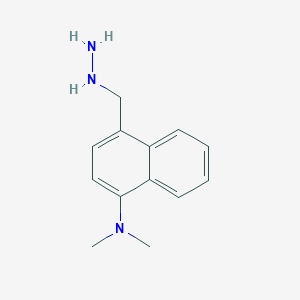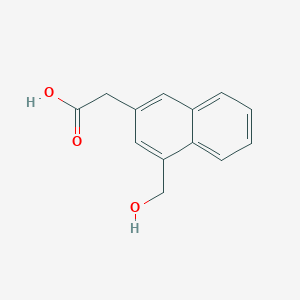
4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydrazinylmethyl group and two N,N-dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine typically involves the reaction of 4-chloromethylnaphthalene with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-chloromethylnaphthalene.
Reagent: Hydrazine hydrate.
Solvent: Ethanol.
Conditions: Reflux for several hours.
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce primary amines.
科学的研究の応用
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Applications:
作用機序
The mechanism of action of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
4-(Hydrazinylmethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a naphthalene ring.
4-(Hydrazinylmethyl)-N,N-dimethylaniline: Contains an aniline group instead of a naphthalene ring.
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is unique due to its naphthalene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
887592-86-1 |
|---|---|
分子式 |
C13H17N3 |
分子量 |
215.29 g/mol |
IUPAC名 |
4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C13H17N3/c1-16(2)13-8-7-10(9-15-14)11-5-3-4-6-12(11)13/h3-8,15H,9,14H2,1-2H3 |
InChIキー |
FYWQXZKODACSPD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)

![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)



![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
